molecular formula C23H17F3N4O4 B2705412 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1260943-17-6

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide

Cat. No.: B2705412
CAS No.: 1260943-17-6
M. Wt: 470.408
InChI Key: XDCISJRFQYPVCU-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxol-5-yl-substituted 1,2,4-oxadiazole core linked to a pyrrole moiety and a 4-(trifluoromethyl)benzyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in drug design to mimic ester or amide functionalities. The 1,3-benzodioxole group contributes electron-rich aromaticity, which may enhance binding interactions with biological targets. The trifluoromethylbenzyl substituent is a common pharmacophore in medicinal chemistry, improving lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O4/c24-23(25,26)16-6-3-14(4-7-16)11-27-20(31)12-30-9-1-2-17(30)22-28-21(29-34-22)15-5-8-18-19(10-15)33-13-32-18/h1-10H,11-13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCISJRFQYPVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N3O3C_{19}H_{18}F_{3}N_{3}O_{3}, and its structure features key functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight395.36 g/mol
IUPAC NameThis compound
CAS Number1260912-93-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzodioxole moiety suggests potential interactions with enzyme systems and receptors , while the oxadiazole and pyrrole components may enhance its binding affinity and specificity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.
  • Antioxidant Activity : The structure could confer antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have investigated the biological activities of similar compounds featuring the benzodioxole and oxadiazole moieties. While specific data on this compound remains limited, extrapolating from related research provides insight into its potential effects.

Anticancer Activity

A study examining oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation . Given the structural similarities, it is plausible that our compound may exhibit similar anticancer properties.

Antimicrobial Properties

Research on benzodioxole derivatives has shown promising antibacterial and antifungal activities. These compounds often disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies

While specific case studies on this exact compound are sparse, related research provides valuable context:

  • Study on Benzodioxole Derivatives : Investigated the cytotoxicity of various benzodioxole compounds against different cancer cell lines. Results indicated significant dose-dependent cytotoxic effects .
  • Oxadiazole Compounds in Anticancer Research : A series of oxadiazole-based compounds were tested for their ability to inhibit tumor growth in vivo. Results showed a marked reduction in tumor size compared to controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Reported Biological Activity
Target Compound 1,2,4-Oxadiazole 1,3-Benzodioxol-5-yl, 4-(trifluoromethyl)benzyl Hypothesized antimicrobial/GPCR modulation
AMG 517 (N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide) Pyrimidine Benzothiazole, 4-(trifluoromethyl)phenyl Ion channel modulation (TRPV1 antagonist)
HC067047 (2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide) Pyrrole Trifluoromethylphenyl, morpholinyl TRPM8 channel antagonist
Compounds 8a–8i (2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl) acetamides) Benzisothiazole Cyano-pyrazole, substituted phenyl Broad-spectrum antimicrobial activity

Functional and Pharmacological Insights

Heterocyclic Core Influence

  • 1,2,4-Oxadiazole vs. Pyrimidine (AMG 517): The oxadiazole in the target compound may confer greater metabolic stability compared to AMG 517’s pyrimidine ring, which is more prone to enzymatic oxidation. However, pyrimidine-containing compounds like AMG 517 exhibit potent TRPV1 antagonism, suggesting that heterocycle choice directly impacts target selectivity .
  • Benzodioxole vs. Benzisothiazole (Compounds 8a–8i): The 1,3-benzodioxole group in the target compound offers distinct electronic properties compared to the benzisothiazole in antimicrobial derivatives (8a–8i). Benzisothiazoles are associated with redox-mediated antibacterial effects, whereas benzodioxoles may enhance CNS permeability due to their lipophilic aromaticity .

Trifluoromethylbenzyl Group

  • This substituent is shared with AMG 517 and HC067047, where it improves membrane permeability and target affinity. In HC067047, it is critical for TRPM8 channel blockade, implying that the target compound may similarly interact with ion channels or GPCRs .

Pyrrole Linkage

  • The pyrrole moiety in the target compound differs from HC067047’s pyrrole-carboxamide structure. Pyrrole rings often participate in π-π stacking or hydrogen bonding with protein targets, but the absence of a morpholinyl group (as in HC067047) may reduce off-target effects on TRPM8 .

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